Methyl 1,4,5-trimethyl-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1,4,5-trimethyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1,4,5-trimethyl-1H-pyrazole-3-carboxylate can be synthesized through a hydrazine-free method involving the reaction of diazonium tetrafluoroborates with enaminoesters in the presence of sodium acetate . The solvent of choice for this reaction is 1-methylpyrrolidone, which facilitates the formation of the desired product under mild conditions . This method is advantageous due to its simplicity and the absence of the need for an inert atmosphere.
Industrial Production Methods
Industrial production of this compound typically involves the reaction of chloromethyl with 1,3,4-trimethylpyrazole . This method is scalable and suitable for large-scale synthesis, making it feasible for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,4,5-trimethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Methyl 1,4,5-trimethyl-1H-pyrazole-3-carboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 1,4,5-trimethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Uniqueness
Methyl 1,4,5-trimethyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
methyl 1,4,5-trimethylpyrazole-3-carboxylate |
InChI |
InChI=1S/C8H12N2O2/c1-5-6(2)10(3)9-7(5)8(11)12-4/h1-4H3 |
InChI Key |
LUBJPIILSUFTBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C(=O)OC)C)C |
Origin of Product |
United States |
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